molecular formula C15H15NO3 B578365 Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate CAS No. 1246651-95-5

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Cat. No.: B578365
CAS No.: 1246651-95-5
M. Wt: 257.289
InChI Key: VOFIQHUZAFDVCD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds. The compound is officially designated as this compound, reflecting its core dihydropyridine ring system with specific substituent positioning. Alternative nomenclature includes 3-pyridinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo-1-phenyl-, ethyl ester, which emphasizes the carboxylic acid derivation of the ethyl ester functionality.

The Chemical Abstracts Service registry number for this compound is documented as 1246651-95-5, providing unique identification within chemical databases. Additional registry entries include synonymous identifications such as ethyl 2-methyl-6-oxo-1-phenylpyridine-3-carboxylate, highlighting the variations in nomenclature conventions. The systematic naming convention clearly delineates the substitution pattern on the dihydropyridine core, with the methyl group at position 2, the oxo functionality at position 6, the phenyl substituent at position 1, and the ethoxycarbonyl group at position 3.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₅H₁₅NO₃, indicating a composition of fifteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This molecular composition results in a calculated molecular weight of 257.28 grams per mole, placing the compound within the medium-molecular-weight range for pharmaceutical intermediates. The molecular structure incorporates multiple functional groups that contribute to its overall mass distribution and chemical properties.

Computational analysis reveals several important molecular descriptors that characterize the compound's physical and chemical behavior. The exact mass is calculated as 257.10519334 grams per mole, providing precise mass spectrometric identification parameters. The compound exhibits a topological polar surface area of 46.6 square angstroms, indicating moderate polarity that influences its solubility and permeability characteristics. The hydrogen bond acceptor count is three, corresponding to the oxygen atoms in the ester and ketone functionalities, while the rotatable bond count is four, reflecting the flexibility around single bonds.

Property Value Unit
Molecular Formula C₁₅H₁₅NO₃ -
Molecular Weight 257.28 g/mol
Exact Mass 257.10519334 g/mol
Topological Polar Surface Area 46.6 Ų
Hydrogen Bond Acceptor Count 3 -
Rotatable Bond Count 4 -
Heavy Atom Count 19 -
Complexity 431 -

X-ray Crystallographic Studies

X-ray crystallographic investigations of dihydropyridine derivatives provide crucial structural information regarding molecular geometry, intermolecular interactions, and solid-state organization. Studies of related compounds, including ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, demonstrate the nearly planar conformation typically adopted by dihydropyridine rings in crystalline environments. The crystal structure analysis reveals that the dihydropyridine ring maintains minimal deviation from planarity, with dihedral angles between the ring and ester moiety measuring approximately 2.3 degrees.

Crystallographic data for dihydropyridine compounds consistently show the formation of one-dimensional chains through hydrogen bonding interactions. In the case of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, the crystal structure is sustained by bifurcated N-H⋯O hydrogen bonds between the nitrogen-hydrogen group of the dihydropyridine ring and carbonyl oxygen atoms. The hydrogen bond parameters demonstrate bond lengths of 1.96 angstroms for ring carbonyl interactions and 2.15 angstroms for ester carbonyl interactions, with corresponding bond angles of 134.9 and 139.6 degrees respectively.

Comprehensive X-ray diffraction studies of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-substituted-phenyl-1,4-dihydropyridines reveal important structural features characteristic of this compound class. The crystallographic analysis demonstrates that carboxyl groups remain nearly coplanar with the dihydropyridine ring plane, indicating minimal steric hindrance and optimal orbital overlap. These structural studies provide essential baseline data for understanding the three-dimensional arrangement of this compound in solid-state environments.

Comparative Structural Analysis with Related Dihydropyridine Derivatives

Structural comparison with related dihydropyridine derivatives reveals significant similarities and differences that influence chemical and physical properties. The compound N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide demonstrates a highly twisted molecular geometry, with a dihedral angle of 88.1 degrees between the 6-oxo-1,6-dihydropyridine and benzene rings. This contrasts with the more planar arrangements observed in simple dihydropyridine esters, suggesting that phenyl substitution at position 1 significantly influences molecular conformation.

The crystal structure analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile provides additional comparative insights. This compound exhibits dihedral angles of 74.6 degrees between the pyridine ring and phenyl substituent, and 65.8 degrees with the bromophenyl ring, indicating substantial molecular twisting. The intermolecular interactions in this structure include C-Br⋯π interactions and C-H⋯N hydrogen bonding, forming three-dimensional networks that stabilize the crystal packing.

Studies of methyl 2,6-dimethyl-5-(2-methylphenylcarbamoyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-2-carboxylate synthesized by the Hantzsch method demonstrate the structural diversity possible within the dihydropyridine family. The systematic variation of substituents at different positions of the dihydropyridine core allows for fine-tuning of molecular properties, including conformation, intermolecular interactions, and crystal packing arrangements. These comparative studies establish structure-property relationships that are essential for understanding the behavior of this compound within the broader context of dihydropyridine chemistry.

Compound Dihedral Angle Key Interactions Reference
N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 88.1° N-H⋯O hydrogen bonds
2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile 74.6°, 65.8° C-Br⋯π, C-H⋯N
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate 2.3° Bifurcated N-H⋯O

Properties

IUPAC Name

ethyl 2-methyl-6-oxo-1-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-10-14(17)16(11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFIQHUZAFDVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Cyclization

This approach involves sequential functionalization of pyridine precursors.

Example Pathway :

  • Formation of 3-Amino Intermediate :

    • 3-Amino-4-(2-bromophenyl)-2-pyridone is synthesized via conjugate addition of diethyl 2-aminomalonate to alkynyl imines.

    • Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (5 mol%), triethylamine, 80°C, 2 hours.

    • Yield : 61–73%.

  • Cyclization to Dihydropyridine :

    • The intermediate undergoes intramolecular amination using CuI/DPPE in DMF/H₂O at 80°C.

    • Yield : 50–87%.

  • Esterification :

    • The carboxylic acid intermediate is esterified with ethanol using EDC/HOBt in acetonitrile.

    • Yield : 70%.

Metal-Free Aza-Wittig/6π-Electrocyclization

A cascade reaction strategy avoids transition metals, favoring stereochemical control.

Procedure :

  • Step 1 : Vinyliminophosphoranes react with ketones in chloroform at 60°C.

  • Step 2 : The aza-Wittig intermediate undergoes 6π-electrocyclization to form the dihydropyridine ring.

Optimized Conditions :

ParameterValue
CatalystNone (metal-free)
SolventChloroform
Temperature60°C
YieldUp to 97%

Advantages :

  • High functional group tolerance.

  • Enables quaternary stereocenter formation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Protocol :

  • Ethyl acetoacetate, benzaldehyde, and ammonium acetate are irradiated at 250 W for 8–10 minutes.

  • Yield : 62–75%.

Comparison with Conventional Heating :

MethodTimeYield
Conventional24 h45%
Microwave10 min68%

Palladium-Catalyzed Cross-Coupling

Aryl halides are coupled to pyridine intermediates using Pd catalysts.

Example :

  • Step 1 : 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid is synthesized via Suzuki coupling of phenylboronic acid with a bromopyridine precursor.

  • Step 2 : Esterification with ethyl iodide and K₂CO₃ in DMF.

Conditions :

ParameterValue
CatalystPd(OAc)₂/PPh₃
SolventDMF/H₂O
Temperature80°C
Yield70–87%

Comparative Analysis of Methods

MethodYield (%)TimeComplexityStereocontrol
Condensation45–6812–24 hLowNone
Multi-Step Cyclization50–8748–72 hHighModerate
Aza-Wittig/Electrocycl.70–972–4 hModerateHigh
Microwave-Assisted62–758–10 minLowNone
Palladium-Catalyzed70–876–12 hHighLow

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Condensation methods often yield regioisomers. HPLC monitoring and gradient recrystallization improve purity.

  • Scale-Up Limitations :

    • Aza-Wittig reactions require precise stoichiometry. Flow chemistry systems enhance reproducibility.

  • Stereochemical Control :

    • Chiral Brønsted acids (e.g., (R)-TRIP) achieve enantioselectivity up to 34% ee in asymmetric syntheses .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate has the molecular formula C15H15NO3C_{15}H_{15}NO_3 and features a dihydropyridine core. Its structure includes a phenyl group and an ethyl ester functional group, contributing to its reactivity and biological activity. The compound is known for its ability to undergo various chemical transformations, making it a versatile building block in synthetic organic chemistry .

Pharmacological Applications

The pharmacological potential of this compound has been explored in several studies:

  • Calcium Channel Blockers : This compound has been investigated for its role as a selective L-type calcium channel blocker. Calcium channel blockers are crucial in treating hypertension and other cardiovascular diseases. The derivatives of this compound exhibit significant antihypertensive activity, making them candidates for further drug development .
  • Antitumor Activity : Research indicates that derivatives of this compound possess antitumor properties. These compounds have shown efficacy against various cancer cell lines, suggesting their potential use in cancer therapy .
  • Antiviral Properties : Some studies have also reported antiviral activity associated with this compound, highlighting its potential in developing treatments for viral infections .

Synthetic Applications

This compound serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in reactions such as Michael additions and Hantzsch reactions allows chemists to construct complex molecular architectures efficiently .

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Michael AdditionReacts with α,β-unsaturated carbonyls
Hantzsch ReactionForms dihydropyridines through condensation
EsterificationForms esters with various alcohols

Case Studies

Several case studies illustrate the applications of this compound:

  • Synthesis of Antihypertensive Agents : A study synthesized several derivatives from this compound and evaluated their effects on calcium channels. The most potent derivatives showed significant reductions in blood pressure in animal models .
  • Development of Antitumor Compounds : Researchers developed a series of compounds based on ethyl 2-methyl-6-oxo-1-phenyldihydropyridine and tested their cytotoxicity against breast cancer cell lines. Results indicated that certain modifications enhanced their antitumor activity significantly .

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it acts as a calcium channel blocker by binding to the L-type calcium channels in the heart and blood vessels, leading to vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the binding site of the calcium channel, inhibiting calcium ion influx and exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents at positions 1, 2, 4, and 5, as well as modifications to the ester group at position 3. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Substituent Variations at Position 1

Compound Position 1 Substituent Key Properties Biological Activity Reference
Target Phenyl White solid, mp ~332°C (similar analogs) Not explicitly reported (N/A)
15c Phenylsulfonamido Off-white solid, mp 246°C Antiviral activity
13 5-(Cyclohexyloxy)-2-hydroxyphenyl Tautomeric mixture Potential SARS-CoV-2 RdRp inhibition
8b Pyridin-4-yl Ethyl ester, mp not reported Relaxant activity (rat trachea)
  • Impact : Substitution with bulkier groups (e.g., sulfonamido in 15c) reduces melting points compared to the phenyl group in the target compound, likely due to disrupted crystallinity. Sulfonamido and heteroaromatic groups (e.g., pyridinyl in 8b) enhance biological targeting, as seen in antiviral and relaxant activities .

Substituent Variations at Position 2

Compound Position 2 Substituent Key Properties Biological Activity Reference
Target Methyl IR: 2927 cm⁻¹ (CH3 stretch) N/A
15d Methyl (with 4-methylphenylsulfonamido) Yield 74% Antiviral activity
14 Analog Trifluoromethyl Higher lipophilicity (CF3 group) Enhanced enzyme inhibition (hypothetical)

Ester Group Modifications at Position 3

Compound Ester Group Key Properties Reference
Target Ethyl IR: 1682 cm⁻¹ (C=O stretch)
3a Propyl Lower yield (22%)
3d 3-Methoxybenzyl Higher steric bulk, yield 23%
  • Impact : Larger ester groups (e.g., 3-methoxybenzyl in 3d) reduce synthetic yields due to steric hindrance during cyclization . Ethyl esters balance reactivity and simplicity in synthesis.

Substituent Variations at Position 5

Compound Position 5 Substituent Key Properties Biological Activity Reference
Target H (unsubstituted) N/A N/A
15c Cyano IR: 2218 cm⁻¹ (C≡N stretch) Antiviral activity
8b Cyano ¹H NMR: δ8.22 (pyridone-H) Relaxant activity
  • Impact: Cyano groups (e.g., in 15c and 8b) enhance electrophilicity, facilitating interactions with biological targets like viral proteases or ion channels .

Modifications to the 6-Oxo Group

Compound 6-Position Modification Key Properties Biological Activity Reference
Target Oxo (O) IR: 1682 cm⁻¹ (C=O) N/A
19 Thioxo (S) IR: 1664 cm⁻¹ (C=S) Antimicrobial activity

Data Tables

Table 1: Melting Points and Yields of Selected Analogs

Compound Substituents Melting Point (°C) Yield (%) Reference
Target 1-Ph, 2-Me ~332 (analog data) N/A
15c 1-SO₂NPh, 5-CN 246 74
3a Propyl ester Not reported 22
19 6-S Not reported 38.6

Table 2: Key Functional Group IR Stretches

Group IR Stretch (cm⁻¹) Example Compound Reference
C=O (ester) 1682–1641 Target, 15c
C≡N (cyano) 2218–2221 15c, 8b
C=S (thioxo) 1664 19

Biological Activity

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, a compound with the chemical formula C15H15NO3C_{15}H_{15}NO_3 and CAS number 77837-08-2, has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a dihydropyridine ring that contributes to its pharmacological properties. The presence of a phenyl group enhances its lipophilicity, which may facilitate membrane permeation and interaction with biological targets.

PropertyValue
Molecular FormulaC15H15NO3C_{15}H_{15}NO_3
Molecular Weight257.28 g/mol
CAS Number77837-08-2
Melting Point256 - 263 °C

1. Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values indicate potent activity comparable to established chemotherapeutics.

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)
Ethyl 2-methyl-6-oxo-1-phenyl...HCT-1162.40 ± 0.12
Ethyl 2-methyl-6-oxo-1-phenyl...HepG22.17 ± 0.83
HarmineHCT-1162.40 ± 0.12
HarmineHepG22.54 ± 0.82

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, with studies indicating alterations in cell cycle progression and activation of caspase pathways.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can decrease levels of pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects on HCT116 cells using MTT assays, revealing significant dose-dependent responses.
  • Molecular Docking Studies : Computational analyses indicated strong binding affinities to targets involved in cancer progression, such as epidermal growth factor receptor (EGFR), suggesting potential for targeted therapy applications.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential utility in cancer treatment regimens.

Q & A

Q. What are the common synthetic routes for Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. For example, 3-arylpyranone derivatives can react with ammonium acetate in acetic acid to yield dihydropyridines . Optimization involves controlling stoichiometry (e.g., excess ammonium acetate) and reaction time (16–24 hours). Solvent choice (e.g., DMF or MeOH) and temperature (room temperature to reflux) significantly impact yield. Post-synthesis purification via silica gel chromatography (20% EtOAc-hexane) is recommended .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key data should researchers expect?

  • 1H NMR : Peaks for aromatic protons (δ 7.3–8.5 ppm), methyl groups (δ 2.0–3.8 ppm), and ester carbonyl (δ ~3.8 ppm for OCH2CH3) .
  • IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹; lactam: ~1650 cm⁻¹) and O–H (if hydrated, ~3400 cm⁻¹) .
  • Mass Spectrometry : Exact mass (e.g., [M+H]+ at m/z 195.137) confirms molecular formula .

Q. How do physical properties like solubility and stability influence experimental design?

The compound is a solid with moderate solubility in polar aprotic solvents (DMF, DMSO) and low solubility in water. Stability studies suggest storage under inert conditions (N2, –20°C) to prevent hydrolysis of the ester group . Pre-experiment solubility screening in solvents like MeCN or EtOAc is advised for reaction planning.

Advanced Research Questions

Q. How does tautomerism (lactam vs. lactim) affect the compound’s reactivity and crystallographic analysis?

Q. What role does this compound play in coordination chemistry, and how are its metal complexes structurally characterized?

It acts as a bidentate ligand via the pyridone oxygen and carboxylate group. In Ni(H2O)62, the ligand forms hydrogen bonds with water molecules in the nickel coordination sphere. Structural characterization uses SC-XRD (triclinic P1 space group, a = 6.26 Å, b = 7.11 Å) and hydrogen-bonding analysis with software like Mercury .

Q. How can hydrogen-bonding patterns in crystalline forms be systematically analyzed?

Graph-set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings in the nickel complex. Software like SHELXL refines H-bond parameters (D–H···A distances: ~1.8–2.2 Å; angles: 150–170°) . These patterns influence packing density and stability, critical for crystal engineering.

Q. What advanced software tools are used for crystallographic refinement and visualization?

  • SHELXL : Refinement of small-molecule structures using least-squares minimization. Key for handling disorder and anisotropic displacement parameters .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, aiding in detecting lattice distortions .
  • Mercury : Analyzes intermolecular interactions (H-bonds, π-stacking) from CIF files .

Q. How is the compound’s biological activity evaluated, and what methodological pitfalls should be avoided?

Antimicrobial assays (e.g., microdilution in 96-well plates) against B. subtilis or S. cerevisiae require purity verification (HPLC ≥95%) to avoid false positives. Negative controls (DMSO solvent) and dose-response curves (IC50 calculations) are critical. Note that substituents on the phenyl ring (e.g., nitro groups) enhance activity .

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